molecular formula C14H13F2NO3S2 B2635811 N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-difluorobenzenesulfonamide CAS No. 2034493-45-1

N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-difluorobenzenesulfonamide

Cat. No.: B2635811
CAS No.: 2034493-45-1
M. Wt: 345.38
InChI Key: OZJXYZGBVQQHON-UHFFFAOYSA-N
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Description

N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-difluorobenzenesulfonamide is a synthetic chemical hybrid scaffold designed for research applications in medicinal chemistry and chemical biology. This compound integrates two privileged structural motifs with established biological relevance: a 3,4-difluorobenzenesulfonamide group and a 5-acetylthiophene moiety. The benzenesulfonamide group is a well-known pharmacophore in drug discovery, with derivatives demonstrating a wide range of biological activities, including enzyme inhibition and receptor antagonism . The incorporation of fluorine atoms is a common strategy to modulate a compound's lipophilicity, metabolic stability, and binding affinity. The thiophene heterocycle, particularly with an acetyl substituent, is a versatile building block present in compounds studied for various agrochemical and pharmaceutical properties . The 5-acetyl group provides a handle for further chemical derivatization, making this compound a valuable intermediate for generating libraries of analogs. Researchers can leverage this hybrid molecule as a key precursor or chemical probe to investigate new therapeutic targets, particularly in areas where sulfonamide-based inhibitors or thiophene-containing bioactive compounds are of interest. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-3,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO3S2/c1-9(18)14-5-2-10(21-14)6-7-17-22(19,20)11-3-4-12(15)13(16)8-11/h2-5,8,17H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJXYZGBVQQHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-difluorobenzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene derivative. The acetylation of thiophene can be achieved using acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting 5-acetylthiophene is then subjected to a Friedel-Crafts alkylation with an appropriate alkyl halide to introduce the ethyl group.

Next, the difluorobenzenesulfonamide moiety is synthesized separately. This involves the sulfonation of 3,4-difluorobenzene using chlorosulfonic acid, followed by the introduction of an amine group to form the sulfonamide. The final step involves coupling the thiophene derivative with the sulfonamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-difluorobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials with specific electronic properties.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group, which is known for its antibacterial properties.

    Medicine: Explored for its potential anticancer activity, leveraging the biological activity of the thiophene and sulfonamide moieties.

    Industry: Utilized in the development of organic semiconductors and other materials for electronic applications.

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-difluorobenzenesulfonamide in biological systems involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication.

In cancer cells, the compound may exert its effects by interfering with cellular signaling pathways, leading to apoptosis or cell cycle arrest. The exact molecular targets and pathways involved can vary depending on the specific type of cancer and the cellular context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzenesulfonamide Derivatives

a. Dopamine D3 Receptor Agonists (Compounds 33–35)
  • Structure : Compounds 33, 34, and 35 (from ) share the 3,4-difluorobenzenesulfonamide core but differ in substituents:
    • Compound 33 : 4-Fluoro.
    • Compound 34 : 3-Chloro-4-fluoro.
    • Compound 35 : 3,4-Difluoro (identical to the target compound).
  • Activity : Compound 35 exhibited superior selectivity for dopamine D3 receptors over D2 receptors, attributed to the 3,4-difluoro substitution, which enhances steric and electronic complementarity with the receptor’s hydrophobic pocket. In contrast, the chloro substitution in Compound 34 reduced potency by ~30% in functional assays .
b. B-Raf Inhibitor ()
  • Structure: N-[3-(5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl)-2-fluorophenyl]-2,6-difluorobenzenesulfonamide.
  • Comparison :
    • The 2,6-difluoro substitution (vs. 3,4-difluoro in the target compound) creates a distinct electronic profile, favoring interactions with B-Raf’s ATP-binding site.
    • The thiazole-pyrimidine moiety (vs. acetylthiophene) improves kinase selectivity but reduces solubility due to increased hydrophobicity .

Sulfonamides with Heterocyclic Modifications

a. Oxadiazole and Thiadiazole Derivatives (–10)
  • Examples :
    • N-Substituted-5-chloro-2-methoxyphenylbenzenesulfonamide () : Lacks fluorine but includes a methoxy group, which increases electron density and reduces metabolic stability compared to fluoro-substituted analogs .
    • N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide () : Incorporates a thiadiazole ring, enhancing π-π stacking but introducing steric hindrance that may limit binding to flat receptor surfaces .
b. Acetylthiophene vs. Methoxyphenyl Groups ()
  • The acetylthiophene group in the target compound provides moderate lipophilicity (logP ~2.5), whereas methoxyphenyl derivatives (e.g., in ) exhibit higher logP values (~3.2), increasing CNS penetration but raising toxicity risks .

Physicochemical and Crystallographic Insights

  • Crystal Structure Analysis (–7) :
    • The compound 2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate (–7) demonstrates how bulky substituents (e.g., dimethoxyphenyl) disrupt molecular packing, reducing crystallinity. In contrast, the target compound’s 3,4-difluoro group facilitates tighter intermolecular interactions (e.g., C–F···H bonds), improving thermal stability .

Key Comparative Data

Table 1: Structural and Functional Comparison

Compound Core Structure Substituents Target/Activity Key Findings
Target Compound 3,4-Difluorobenzenesulfonamide 5-Acetylthiophen-2-ylethyl Under investigation High lipophilicity, D3 selectivity (theoretical)
Compound 35 () 3,4-Difluorobenzenesulfonamide Tetrahydrobenzo[d]thiazol Dopamine D3 receptor agonist IC50 = 12 nM (D3), >1000 nM (D2)
B-Raf Inhibitor () 2,6-Difluorobenzenesulfonamide Thiazole-pyrimidine B-Raf kinase inhibitor IC50 = 9 nM (B-Raf), >500 nM (EGFR)
N-Substituted Oxadiazole () Benzenesulfonamide 5-Chloro-2-methoxyphenyl Antimicrobial MIC = 8 µg/mL (E. coli)

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-3,4-difluorobenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a sulfonamide group attached to a difluorobenzene moiety and an acetylthiophenyl group. This unique structure suggests that it may interact with biological systems in complex ways, influencing various pathways involved in inflammation and cancer.

Mechanisms of Biological Activity

  • Cyclooxygenase Inhibition : Research indicates that compounds similar to this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes. COX enzymes are critical in the inflammatory process, and their inhibition can alleviate pain and inflammation associated with conditions like arthritis.
  • Anti-Cancer Properties : Sulfonamide derivatives have been explored for their potential anti-cancer effects. The ability of this compound to interfere with tumor growth mechanisms positions it as a candidate for further investigation in cancer pharmacotherapy.
  • Nucleophilic Substitution Reactions : The sulfonamide group allows for participation in various nucleophilic substitution reactions, which could lead to the formation of derivatives with enhanced biological activity.

Case Studies

  • Inhibition Studies : A study conducted on structurally similar compounds demonstrated their effectiveness in inhibiting COX-1 and COX-2 enzymes. The results indicated that the presence of the difluorobenzene system significantly enhanced the binding affinity to these enzymes compared to other sulfonamides.
  • Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through modulation of key signaling pathways involved in cell survival and proliferation. This suggests a potential role in targeted cancer therapy.

Comparative Analysis with Similar Compounds

The following table compares this compound with other sulfonamide derivatives regarding their biological activities:

Compound NameStructureNotable Features
N-(4-fluorophenyl)-4-methylbenzenesulfonamideStructure 1Exhibits strong anti-inflammatory properties
N-(3-pyridyl)-benzenesulfonamideStructure 2Known for antibacterial activity
N-(5-acetylthiazol-2-yl)benzenesulfonamideStructure 3Potential use in anti-cancer therapies

The unique combination of functionalities in this compound may confer distinct biological activities compared to these other compounds.

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